Product packaging for 8-Isopropylisoquinoline(Cat. No.:CAS No. 261359-77-7)

8-Isopropylisoquinoline

Cat. No.: B3120227
CAS No.: 261359-77-7
M. Wt: 171.24 g/mol
InChI Key: ALOKSBSEEUPKBN-UHFFFAOYSA-N
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Description

8-Isopropylisoquinoline is a high-purity chemical reagent designed for advanced research applications. As a substituted isoquinoline, it serves as a versatile building block in organic synthesis, particularly in the development of novel compounds with potential biological activity . Isoquinoline scaffolds are widely investigated in medicinal chemistry for their antitumor, antimicrobial, and anti-inflammatory properties, making this compound a valuable intermediate for drug discovery programs . In material science, its structural motif is utilized in the creation of ligands for metal-organic frameworks (MOFs), electro-optical materials, and fluorescent sensors . The incorporation of an isopropyl group at the 8-position can influence the molecule's electron density, steric profile, and overall lipophilicity, which are critical parameters for optimizing properties like target binding affinity and cellular permeability . Researchers can employ this compound to explore structure-activity relationships (SAR) or as a precursor in the synthesis of more complex, functionalized molecules. It is supplied with detailed analytical data to ensure quality and reproducibility in your experiments. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N B3120227 8-Isopropylisoquinoline CAS No. 261359-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-propan-2-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9(2)11-5-3-4-10-6-7-13-8-12(10)11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOKSBSEEUPKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Isopropylisoquinoline and Its Analogs

Historical Context of Isoquinoline (B145761) Synthesis Relevant to 8-Substitution

The foundational methods for constructing the isoquinoline core, developed over a century ago, primarily rely on intramolecular electrophilic aromatic substitution. Traditional syntheses such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are powerful but are often governed by the inherent electronic properties of the aromatic precursor, which limits regiochemical control. pnas.orgthieme-connect.com

In a typical Bischler-Napieralski reaction, a β-arylethylamide undergoes acid-catalyzed cyclization to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org Similarly, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure to yield a tetrahydroisoquinoline. wikipedia.orgnih.gov The success of these reactions hinges on the cyclization step, where the newly formed ring attacks the existing aromatic ring. For these reactions, the cyclization is an electrophilic aromatic substitution, meaning the position of attack is directed by the existing substituents on the aryl ring. In the absence of strong directing groups, cyclization preferentially occurs at the position para to the ethylamine (B1201723) side chain (C6), which is electronically more activated than the ortho positions (C2 and C8). This inherent regioselectivity makes the direct synthesis of 8-substituted isoquinolines challenging using unsubstituted precursors. pnas.org

Modern Approaches for the Direct Synthesis of 8-Substituted Isoquinolines

To overcome the limitations of classical methods, modern organic synthesis has focused on developing reactions that can directly functionalize the isoquinoline core at a specific position or build the ring with the desired substitution pattern already in place.

Direct C-H bond activation has emerged as a powerful strategy for the regioselective functionalization of heterocycles. nih.gov For isoquinoline, the C8 position is ortho to the ring nitrogen. Transition-metal catalysis, particularly with rhodium, has been employed to achieve C8-alkylation. A common strategy involves the use of the isoquinoline N-oxide as a directing group. The N-oxide can coordinate to a metal catalyst, positioning it in close proximity to the C8-H bond and facilitating a regioselective C-H activation and subsequent functionalization. researchgate.net This approach allows for the introduction of various functional groups at the C8 position under relatively mild conditions. researchgate.netchemrxiv.org

Table 1: Examples of Catalytic Systems for C-H Functionalization of Quinolines and Isoquinolines

Catalyst SystemSubstrate TypePosition FunctionalizedReaction TypeReference
Rh(III) ComplexIsoquinoloneC8Alkenylation chemrxiv.org
Palladium(II) AcetateQuinoline N-OxideC8Arylation dntb.gov.ua
Rhodium(I) Phosphine (B1218219)Pyridine (B92270)/Quinolineortho to NAlkylation nih.gov
Phosphite (Photochemical)Isoquinolineortho (C8) or meta (C4)Alkylation rsc.orgrsc.org

Cascade and Tandem Reactions for Isoquinoline Ring Formation with 8-Isopropyl Moiety Incorporation

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. nih.gov These strategies build the isoquinoline ring in a way that incorporates the desired substituent from the start. One such approach involves the sequential palladium-catalyzed α-arylation of a ketone followed by a cyclization reaction. pnas.org By choosing an appropriately substituted o-bromobenzylamine and a ketone containing the isopropyl group, this method could theoretically construct an 8-isopropylisoquinoline scaffold in a convergent manner.

Another modern strategy is the radical-initiated cascade cyclization. For example, an oxidative reaction of N-allylbenzamide derivatives can proceed through a sequence of alkylation and intramolecular cyclization to form substituted dihydroisoquinolin-1(2H)-ones. beilstein-journals.org Adapting such a methodology with a precursor containing an isopropyl group on the benzene (B151609) ring could provide a pathway to the target structure. These methods are powerful because they assemble the complex heterocyclic core and install key substituents in a single, efficient process.

Synthesis of Dihydroisoquinoline Intermediates with Isopropyl Groups

A common and effective strategy for synthesizing substituted isoquinolines is to first prepare a reduced precursor, such as a dihydroisoquinoline or tetrahydroisoquinoline, which is then oxidized to the final aromatic product. acs.org

While classical methods have regioselectivity limitations with simple precursors, they become highly effective when using starting materials that already contain the desired substitution pattern. To synthesize this compound, one can start with a β-(2-isopropylphenyl)ethylamine. When this precursor undergoes a Bischler-Napieralski or Pictet-Spengler reaction, the cyclization is directed to the only available position adjacent to the ethylamine group, which is the C6 position of that side chain's phenyl ring, ultimately becoming the C1 and C8 bond of the new isoquinoline ring. wikipedia.orgwikipedia.org

The Bischler-Napieralski reaction of an N-acyl-β-(2-isopropylphenyl)ethylamine would yield 8-isopropyl-3,4-dihydroisoquinoline. organic-chemistry.orgjk-sci.com This intermediate can then be readily oxidized to this compound using various reagents, such as palladium on carbon (Pd/C) or manganese dioxide (MnO₂). This precursor-based approach leverages the reliability of classical cyclizations while ensuring the desired regiochemistry.

Table 2: Classical Cyclizations with Pre-Substituted Aromatics

ReactionPrecursorIntermediate ProductFinal Product (after oxidation)Reference
Bischler-NapieralskiN-Acyl-β-(2-isopropylphenyl)ethylamine8-Isopropyl-3,4-dihydroisoquinolineThis compound wikipedia.org, jk-sci.com
Pictet-Spenglerβ-(2-isopropylphenyl)ethylamine + Aldehyde8-Isopropyl-1,2,3,4-tetrahydroisoquinolineThis compound name-reaction.com, wikipedia.org

Stereoselective Synthetic Routes to Isopropyl-Substituted Dihydroisoquinolines

When substituents are introduced at the C1 position of the isoquinoline core, a new stereocenter is often created. The development of stereoselective methods to control this center is crucial for synthesizing specific enantiomers, which is often a requirement for pharmaceutical applications. The enantioselective reduction of a 1-substituted-3,4-dihydroisoquinoline imine (C=N) bond is a primary method for achieving this. rsc.org

Several strategies have been developed:

Catalytic Asymmetric Hydrogenation: This involves using a chiral transition-metal catalyst (often based on rhodium or iridium) with a chiral ligand to hydrogenate the C=N bond, producing one enantiomer of the tetrahydroisoquinoline in excess. rsc.org

Enzymatic Reduction: Biocatalysis, using enzymes such as imine reductases (IREDs) or monoamine oxidases (MAO-N), can offer exceptionally high enantioselectivity for the reduction of imines or the deracemization of racemic amines. rsc.orgresearchgate.net For example, MAO-N has been engineered to synthesize (S)-1,2,3,4-tetrahydro-1-isopropylisoquinoline. rsc.org

Chiral Auxiliaries: A chiral group can be temporarily attached to the nitrogen atom of the dihydroisoquinoline. An achiral reducing agent then adds a hydride from the less sterically hindered face, directed by the auxiliary. Subsequent removal of the auxiliary yields the enantiomerically enriched product. rsc.org

These methods are typically applied to 1,8-disubstituted systems, yielding chiral tetrahydroisoquinolines that can then be used as is or oxidized to the corresponding aromatic isoquinolines if the C1 substituent is a hydrogen or a group that can be eliminated.

Late-Stage Functionalization Strategies for Introducing the Isopropyl Group at the 8-Position

Late-stage functionalization has become a powerful technique for modifying complex molecules at advanced stages of a synthetic sequence. nih.gov For the synthesis of this compound, LSF provides direct access to this specific isomer, which can be challenging to obtain through classical methods. The primary LSF strategies for this transformation are C-H functionalization and cross-coupling reactions.

C-H Functionalization Approaches

Direct C-H functionalization is an atom-economical approach that forges new carbon-carbon bonds by activating a C-H bond. sci-hub.se In the synthesis of this compound, this involves the selective activation of the C-H bond at the 8-position of the isoquinoline nucleus, followed by reaction with an isopropyl source.

One prominent method is the Minisci reaction , a radical-based process well-suited for the alkylation of electron-deficient N-heterocycles like isoquinoline. princeton.edursc.org Traditional Minisci reactions often use alkyl radicals generated from carboxylic acids, such as isobutyric acid, through oxidative decarboxylation, frequently employing silver catalysts. ucmerced.edu Modern variations have expanded the scope of radical precursors and reaction conditions. For instance, visible-light-mediated Minisci reactions have been developed using alkyltrifluoroborates or alkyl-bis(catecholato)silicates as radical sources. nih.gov While effective for functionalizing the isoquinoline core, these reactions can sometimes lead to mixtures of regioisomers, with substitution occurring at other electron-deficient positions like C1. nih.govthieme-connect.com A silver-catalyzed Minisci reaction using Selectfluor as a mild oxidant has also been reported to successfully alkylate isoquinoline. ucmerced.edu

Another powerful strategy is photoredox/nickel dual catalysis . rsc.orgnih.gov This approach has emerged as a mild and efficient method for C-C bond formation. chinesechemsoc.orgacs.org It enables the use of various alkylating agents under visible light irradiation, often exhibiting high functional group tolerance. nih.gov For example, the dual catalytic system can activate alkylsilicates as an isopropyl source for the alkylation of heterocycles. nih.gov

Palladium-catalyzed C-H activation offers another route, often guided by a directing group to ensure regioselectivity. sci-hub.senih.gov While many examples focus on other positions or different directing groups, the fundamental principle can be applied to target the C8-position of an appropriately substituted isoquinoline precursor. researchgate.net

Table 1: Selected C-H Functionalization Approaches for Isopropylation of Isoquinolines

MethodIsopropyl SourceCatalyst/ReagentKey Features
Minisci Reaction Isobutyric AcidAgNO₃ / OxidantTraditional radical alkylation. ucmerced.edu
Photoredox Minisci AlkyltrifluoroboratesPhotoredox CatalystMild, visible-light mediated. nih.gov
Photoredox/Nickel Dual Catalysis AlkylsilicatesPC / Ni CatalystHigh functional group tolerance. rsc.orgnih.govnih.gov
Palladium-Catalyzed C-H Activation Isopropylating AgentPd Catalyst / Directing GroupSite-selective functionalization. sci-hub.senih.govresearchgate.net

Cross-Coupling Methodologies for Isopropyl Group Installation

Cross-coupling reactions are a fundamental tool in modern synthesis, enabling the formation of C-C bonds with high precision. This strategy requires an isoquinoline precursor pre-functionalized at the 8-position, typically with a halogen (e.g., 8-bromoisoquinoline (B29762) or 8-chloroisoquinoline), which then couples with an isopropyl-containing reagent.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound and an organic halide. tcichemicals.comlibretexts.orguwindsor.ca To synthesize this compound, this would involve coupling 8-haloisoquinoline with an isopropylboronic acid or its ester. organic-chemistry.org While the coupling of secondary alkylboronic acids can be challenging, advancements in ligand and catalyst design have improved the efficiency of such transformations. organic-chemistry.orgnih.gov The reaction is valued for the stability and low toxicity of the boron reagents. uwindsor.ca

The Negishi coupling provides an alternative by coupling an organozinc reagent with an organic halide, catalyzed by palladium or nickel. wikipedia.orgnumberanalytics.com The reaction of an isopropylzinc halide with 8-haloisoquinoline is a viable route. orgsyn.orgresearchgate.net Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous, though they are also more sensitive to air and moisture. wikipedia.org

The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile, typically with a nickel or palladium catalyst. organic-chemistry.org This was the first transition-metal-catalyzed cross-coupling reaction to be discovered. organic-chemistry.org The reaction of 8-chloroisoquinoline (B135129) with isopropylmagnesium chloride, often catalyzed by a nickel complex with an N-heterocyclic carbene (NHC) ligand, has proven effective for synthesizing sterically hindered biaryls and could be applied here. researchgate.netorganic-chemistry.org

Table 2: Key Cross-Coupling Reactions for C8-Isopropylation

Reaction NameIsoquinoline PrecursorIsopropyl SourceTypical Catalyst
Suzuki-Miyaura Coupling 8-HaloisoquinolineIsopropylboronic Acid/EsterPalladium tcichemicals.comlibretexts.org
Negishi Coupling 8-HaloisoquinolineIsopropylzinc HalidePalladium or Nickel wikipedia.orgnumberanalytics.com
Kumada Coupling 8-HaloisoquinolineIsopropylmagnesium HalideNickel or Palladium organic-chemistry.orgnih.gov

Reactivity and Functionalization of the 8 Isopropylisoquinoline Core

Electrophilic Aromatic Substitution Patterns on 8-Isopropylisoquinoline

The reactivity of the isoquinoline (B145761) nucleus in electrophilic aromatic substitution (EAS) is governed by the electronic properties of its two constituent rings. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it resistant to electrophilic attack. slideshare.netamerigoscientific.com Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring. slideshare.netuomustansiriyah.edu.iq In unsubstituted isoquinoline, electrophiles typically attack the C5 and C8 positions. uomustansiriyah.edu.iq

In this compound, the C8 position is already substituted. The isopropyl group is a weak electron-donating group that activates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the ortho (C7) and para (C5) positions. The combination of the inherent reactivity of the isoquinoline nucleus and the directing effect of the C8-substituent leads to a strong preference for substitution at the C5 position. The C7 position is sterically hindered by the adjacent bulky isopropyl group, further enhancing the selectivity for the C5 position.

Common electrophilic substitution reactions are expected to follow this regioselectivity:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to yield 8-isopropyl-5-nitroisoquinoline.

Halogenation: Reactions with bromine or chlorine, often in the presence of a Lewis acid, are predicted to produce 5-halo-8-isopropylisoquinoline.

Sulfonation: Fuming sulfuric acid is expected to introduce a sulfonic acid group at the C5 position.

Friedel-Crafts Reactions: Acylation and alkylation are anticipated to occur at C5, although these reactions can be challenging on deactivated heterocyclic systems.

Reaction Reagents Predicted Major Product Ref.
NitrationHNO₃, H₂SO₄8-Isopropyl-5-nitroisoquinoline uomustansiriyah.edu.iq
BrominationBr₂, FeBr₃5-Bromo-8-isopropylisoquinoline uomustansiriyah.edu.iq
SulfonationFuming H₂SO₄This compound-5-sulfonic acid uomustansiriyah.edu.iq

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the pyridine ring makes the C1 position of the isoquinoline core susceptible to nucleophilic attack. slideshare.netuomustansiriyah.edu.iq This reaction, often involving organometallic reagents or strong nucleophiles like amide ions, results in the addition across the C1=N double bond. uomustansiriyah.edu.iqwikipedia.org The initial adduct can then be aromatized, often through oxidation, to yield a C1-substituted isoquinoline.

For this compound, strong nucleophiles such as organolithium or Grignard reagents are expected to add to the C1 position. The subsequent workup or oxidation would lead to the formation of 1-substituted-8-isopropylisoquinoline derivatives. For example, the Chichibabin reaction, which uses potassium amide (KNH₂), would introduce an amino group at the C1 position after an oxidative workup. uomustansiriyah.edu.iq

Reaction Type Reagents Intermediate/Product Description Ref.
Organometallic Addition1. R-MgBr or R-Li2. [O]1-Alkyl-8-isopropylisoquinolineNucleophilic addition of an organometallic reagent to the C1 position, followed by oxidation. wikipedia.orgresearchgate.net
Amination (Chichibabin)1. KNH₂2. KMnO₄1-Amino-8-isopropylisoquinolineAddition of an amide ion to C1, followed by oxidative aromatization. uomustansiriyah.edu.iq

Directed ortho Metalation (DoM) Strategies Adjacent to the Isopropyl Group

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent position with a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org In the context of this compound, the term "adjacent to the isopropyl group" refers to the C7 position.

The isopropyl group itself is not a DMG as it lacks a heteroatom to coordinate with the lithium reagent. baranlab.org Therefore, to achieve metalation at C7, a suitable DMG would need to be installed at the C7 position. However, a more common DoM strategy for the isoquinoline core involves the ring nitrogen atom acting as the DMG. baranlab.orgharvard.edu The nitrogen atom directs the lithiation to the C1 position, which is ortho to it. This process is generally efficient but does not target the position adjacent to the isopropyl group.

To achieve metalation at the C7 position, one would first need to introduce a directing group at C7, such as a methoxy (B1213986) or amide group. Alternatively, if a directing group were present at the C8 position instead of the isopropyl group (e.g., an amide), it would direct metalation to the C7 position. Benzylic metalation of the isopropyl group itself is another possibility under specific conditions, usually with lithium amide bases, which is discussed in section 3.5. uwindsor.ca

Rearrangement Reactions Involving the Isoquinoline Skeleton and Isopropyl Substituent

Rearrangement reactions can provide pathways to complex molecular architectures from simpler precursors. While no rearrangement reactions starting directly from the parent this compound have been prominently documented, its functionalized derivatives can be envisioned to undergo several classic organic rearrangements. nih.govmdpi.comrsc.orgacs.org

Beckmann Rearrangement: If the isopropyl group were oxidized to an acetyl group (8-acetylisoquinoline), the corresponding oxime could undergo an acid-catalyzed Beckmann rearrangement. Migration of the isoquinoline ring would lead to the formation of an N-(isoquinolin-8-yl)acetamide.

Baeyer-Villiger Oxidation: The oxidation of 8-acetylisoquinoline with a peroxy acid (e.g., m-CPBA) would constitute a Baeyer-Villiger rearrangement. This would yield 8-isoquinolinyl acetate, effectively inserting an oxygen atom between the ring and the carbonyl carbon.

Hofmann/Curtius/Lossen Rearrangements: Should a carboxylic acid be generated from the isopropyl group (isoquinoline-8-carboxylic acid), it could be converted to an acyl azide (B81097) (for Curtius), a primary amide (for Hofmann), or a hydroxamic acid (for Lossen). These rearrangements would furnish 8-aminoisoquinoline (B1282671) via an isocyanate intermediate.

Functionalization of the Isopropyl Moiety in this compound Derivatives

The isopropyl group offers a reactive site for functionalization at its benzylic position. masterorganicchemistry.comkhanacademy.org The C-H bond at the tertiary carbon is relatively weak due to the stability of the resulting benzylic radical, which is stabilized by resonance with the aromatic system. libretexts.org

Oxidation Reactions

The benzylic position of the isopropyl group can be oxidized to introduce oxygen-containing functional groups. The extent of oxidation depends on the reagents and conditions used.

Oxidation to Ketone: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under controlled conditions can oxidize the isopropyl group to a ketone, yielding 8-acetylisoquinoline.

Oxidation to Carboxylic Acid: Under more vigorous conditions, the same strong oxidizing agents can cleave the C-C bonds of the isopropyl group, leading to the formation of isoquinoline-8-carboxylic acid. khanacademy.org

Oxidation to Alcohol: Milder or more selective oxidation methods might yield the corresponding tertiary alcohol, 2-(isoquinolin-8-yl)propan-2-ol.

Transformation Reagents Product Ref.
Oxidation to KetoneKMnO₄ (controlled)8-Acetylisoquinoline khanacademy.org
Oxidation to Carboxylic AcidKMnO₄ (vigorous, heat)Isoquinoline-8-carboxylic acid khanacademy.org

Halogenation and Other Derivatizations

The benzylic position is susceptible to free-radical halogenation.

Benzylic Bromination: The use of N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) is a standard method for selectively brominating the benzylic position of alkylarenes. masterorganicchemistry.com This reaction on this compound would produce 8-(2-bromopropan-2-yl)isoquinoline. youtube.comlibretexts.org The resulting tertiary bromide is a versatile intermediate for further derivatization, such as substitution reactions with various nucleophiles or elimination to form 8-isopropenylisoquinoline.

Reaction Reagents Product Ref.
Benzylic BrominationN-Bromosuccinimide (NBS), AIBN/hν8-(2-Bromopropan-2-yl)isoquinoline masterorganicchemistry.comyoutube.com

Computational Chemistry and Theoretical Investigations of 8 Isopropylisoquinoline

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic properties and reactivity of molecular systems. numberanalytics.com By approximating the electron density of a molecule, DFT allows for the calculation of various chemical properties.

Electronic Structure Analysis of 8-Isopropylisoquinoline

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

For this compound, DFT calculations can elucidate the distribution and energies of these frontier orbitals. The isoquinoline (B145761) core, being an aromatic system, possesses a delocalized π-electron system. The introduction of the isopropyl group at the 8th position can influence the electronic distribution through inductive and steric effects. Computational analysis reveals the precise energies of the HOMO and LUMO, as well as their spatial distribution across the molecule. This information is critical for predicting how this compound will interact with other chemical species.

Table 1: Calculated Frontier Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.23
LUMO-0.89
HOMO-LUMO Gap5.34

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Conformational Analysis and Energetics of the Isopropyl Rotamer

The presence of the isopropyl group introduces rotational freedom around the carbon-carbon single bond connecting it to the isoquinoline ring. This rotation leads to different spatial arrangements, or conformations, known as rotamers. researchgate.net The study of these rotamers and their relative energies is known as conformational analysis. researchgate.net

DFT calculations can be employed to map the potential energy surface as a function of the dihedral angle of the isopropyl group. This allows for the identification of the most stable (lowest energy) conformation and any transitional states between different rotamers. The energy difference between the stable and transition states is known as the rotational energy barrier, which dictates the rate of interconversion between rotamers at a given temperature. iupac.orgnih.gov For this compound, the steric hindrance between the isopropyl group and the adjacent hydrogen atom on the isoquinoline ring is a key factor in determining the preferred conformation and the height of the rotational barrier. mdpi.com

Reaction Mechanism Elucidation using DFT

DFT is a valuable tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. beilstein-journals.orgsrce.hr By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction pathway can be constructed. researchgate.net This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. rsc.org

In the context of this compound, DFT can be used to study its synthesis, such as through the Bischler-Napieralski or Pictet-Spengler reactions, which are common methods for forming the isoquinoline ring system. acs.orgresearchgate.net For instance, in a copper-catalyzed synthesis, DFT can help to understand the role of the catalyst and the sequence of bond-forming and bond-breaking events. beilstein-journals.org By comparing the energy profiles of different possible pathways, the most likely reaction mechanism can be identified.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities as a function of time. aps.org

Conformational Dynamics of this compound in Solution

The behavior of this compound in a solvent is of significant interest, as most chemical and biological processes occur in solution. rsc.org MD simulations can model the explicit interactions between the solute (this compound) and the surrounding solvent molecules. This allows for the study of how the solvent influences the conformational preferences and dynamics of the isopropyl group. The simulations can reveal the time scales of rotational motion and the lifetimes of different rotameric states in various solvents.

Ligand-Biomolecule Interactions Probed by MD Simulations

MD simulations are widely used to study the interactions between small molecules (ligands) and biological macromolecules like proteins. mdpi.comnih.gov These simulations can provide a detailed picture of the binding process, including the conformational changes that may occur in both the ligand and the biomolecule upon binding. nih.gov

For this compound, MD simulations can be used to investigate its potential binding to a protein target. By placing the molecule in a simulation box with the protein and solvent, the binding process can be observed over time. uams.edu The analysis of the simulation trajectory can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. rsc.org Furthermore, techniques like accelerated molecular dynamics can be employed to enhance the sampling of binding events, which can be slow on the timescale of conventional MD simulations. nih.gov These computational studies are instrumental in understanding the molecular basis of a ligand's biological activity and can guide the design of new, more potent molecules. plos.org

Solvent Effects and Solvation Dynamics

The chemical behavior, reactivity, and stability of a molecule are profoundly influenced by its solvent environment. Computational chemistry provides powerful tools to investigate these interactions at a molecular level. For isoquinoline derivatives, including this compound, solvent effects are primarily governed by non-covalent interactions such as dipole-dipole forces, hydrogen bonding, and van der Waals interactions.

Solvent Effects: The choice of solvent can alter tautomeric equilibria, reaction rates, and electronic properties. researchgate.netmdpi.com Computational studies on isoquinoline derivatives often employ solvation models to predict these effects. The most common approaches are:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This method is computationally efficient and is widely used to calculate the free energy of solvation, which helps in understanding how a solvent stabilizes a solute. researchgate.netresearchgate.net For a molecule like this compound, solvents with different polarities would be expected to induce shifts in its electronic structure, which can be quantified through these models.

Explicit Solvation Models: This approach involves simulating individual solvent molecules around the solute. While computationally more demanding, it allows for the detailed analysis of specific interactions, such as hydrogen bonds between the solvent and the nitrogen atom of the isoquinoline ring. researchgate.net Studies on similar heterocyclic systems have shown that the inclusion of explicit solvent molecules is sometimes mandatory to accurately reproduce experimental observations, especially when strong intermolecular hydrogen bonds are formed. researchgate.netmdpi.com

Solvation Dynamics: This field investigates the time-resolved reorientation of solvent molecules around a solute following electronic excitation. acs.orghokudai.ac.jp Upon photoexcitation, a solute's dipole moment can change, leading to a reorganization of the surrounding polar solvent molecules to stabilize the new excited state. This dynamic process, often tracked via a time-dependent Stokes shift in fluorescence spectra, provides insights into the local solvent environment. While direct experimental or theoretical studies on the solvation dynamics of this compound are scarce, the principles derived from studies on other aromatic and heterocyclic molecules would apply. The dynamics would be expected to be highly dependent on the solvent's viscosity, polarity, and hydrogen-bonding capabilities.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov For compounds like this compound, these methods are invaluable for predicting their three-dimensional structure and potential interactions with biological macromolecules, which is a cornerstone of structure-based drug design.

Ligand-Protein Docking for Predicting Binding Modes

Ligand-protein docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a protein (receptor). nih.gov This technique is instrumental in identifying potential drug candidates by simulating how they might bind to a specific biological target. nih.gov For isoquinoline derivatives, docking studies have been widely used to explore their potential as inhibitors for various enzymes. researchgate.neteurekaselect.comnih.govresearchgate.net

The process involves placing the ligand in the binding site of the protein and evaluating numerous possible conformations and orientations. A scoring function then estimates the binding free energy for each pose, with lower scores typically indicating a more favorable interaction. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. researchgate.netresearchgate.netmdpi.com

While docking studies specifically for this compound are not widely reported, research on analogous isoquinoline derivatives provides a clear indication of how this compound might be studied. These studies have successfully rationalized the structure-activity relationships (SAR) for various biological activities. researchgate.netacs.org

Table 1: Examples of Molecular Docking Studies on Isoquinoline Derivatives

Isoquinoline Derivative ClassProtein TargetKey Findings & Predicted Interactions
Isoquinoline DerivativesAcetylcholinesterase (AChE)Certain derivatives showed low binding energy, indicating potential as AChE inhibitors for Alzheimer's disease. Key interactions involved residues like Tyr334 and Asp72. researchgate.net
(Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-dionesDNA Gyrase ACompounds showed excellent DNA gyrase inhibition. Docking revealed binding modes within the active site, supporting their potential as antibacterial agents. nih.gov
Dihydroisoquinoline DerivativesLeucine Aminopeptidase (LAP)Designed compounds were shown to interact with zinc ions and form hydrogen bonds and hydrophobic interactions within the LAP binding pocket. researchgate.net
Pyrrolo[2,1-a]isoquinoline DerivativesACP Reductase (4OHU)Synthesized compounds showed better predicted anti-tuberculosis properties than the standard drug Rifampicin based on docking scores. rsc.org
Synthetic IsoquinolinesSARS-CoV-2 Main Protease (Mpro)Selected derivatives exhibited docking scores similar to or better than chloroquine (B1663885) and interacted with key catalytic residues of the viral enzyme. eurekaselect.com
Indole-Quinoline Derivative (SM7)BCL2, MMP9The derivative showed strong binding affinities to cancer-related proteins, suggesting potential anticancer activity through interactions with key amino acids. orientjchem.org
Isoquinoline Alkaloids (Allocryptopine, Protopine)Human Serum Albumin (HSA), α-1-acid glycoprotein (B1211001) (AAG)Docking and molecular dynamics simulations confirmed spontaneous and stable complex formation, elucidating the binding sites on these plasma proteins. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For isoquinoline derivatives, QSAR models are crucial for predicting the activity of new, unsynthesized compounds, thereby guiding the design and optimization of potent drug candidates. japsonline.comjapsonline.comnih.gov

QSAR studies involve calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. Statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that links these descriptors to the observed biological activity. researchgate.net

A particularly useful set of descriptors in this context are the 3D-Molecule Representation of Structure based on Electron diffraction (3D-MoRSE) descriptors. nih.govresearchgate.net These descriptors encode information about the 3D atomic coordinates of a molecule and have been successfully used in QSAR models for isoquinoline derivatives to predict their bioactivity. japsonline.comresearchgate.netmdpi.com

Robust QSAR models are validated using various statistical metrics, such as the coefficient of determination (r²), the leave-one-out cross-validated coefficient (q²), and external validation with a test set of compounds. japsonline.comnih.gov A well-validated model can provide valuable insights into the structural features that enhance or diminish the biological activity of isoquinoline derivatives. japsonline.comresearchgate.net

Table 2: Examples of QSAR Models for Isoquinoline Derivatives

Isoquinoline Derivative ClassBiological Activity / TargetKey Descriptors & Model DetailsStatistical Validation
3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivativesAKR1C3 Inhibition3D-MoRSE descriptors (weighted by polarizability and electronegativity) and 2D-Ring count descriptors were used. The final model showed good predictive power. japsonline.comresearchgate.netr² = 0.7279, q² = 0.6736, r²ext = 0.9085. The model was found to be robust and stable. japsonline.comresearchgate.net
Pyrimido-isoquinolin-quinone derivativesAnti-MRSA ActivityCoMFA/CoMSIA models were developed. The best CoMSIA model included steric (26.9%), electrostatic (50.4%), and hydrogen bond acceptor (22.7%) fields. nih.govCoMFA: q² = 0.660, r² = 0.938. CoMSIA: q² = 0.596, r² = 0.895. Y-randomization confirmed the models were not due to chance correlation. nih.gov
Quinoline, isoquinoline, and quinazoline (B50416) derivativesAnti-Plasmodium falciparum ActivityQuantum chemical descriptors calculated using Density Functional Theory (DFT) were used to build MLR, MNLR, and ANN models. researchgate.netThe ANN model gave the best determination coefficient (r²) of 0.763, indicating good predictive quality. researchgate.net

This compound as a Ligand in Organometallic Complexes

The presence of the 8-isopropyl group significantly influences the steric environment around the nitrogen atom, which in turn affects the synthesis, structure, and electronic properties of its metal complexes.

The synthesis of metal complexes with this compound ligands generally follows established procedures for N-heterocyclic ligands. A common and straightforward method involves the direct reaction of the this compound ligand with a suitable metal salt in a refluxing solvent. nih.govmdpi.comscirp.org For instance, a metal halide, acetate, or perchlorate (B79767) salt can be dissolved in a solvent like ethanol (B145695) or methanol, to which a stoichiometric amount of the this compound ligand is added. The reaction mixture is then heated under reflux for several hours to facilitate the coordination of the ligand to the metal center. mdpi.com

The general synthesis can be represented as: n L + MXy → [MLn]Xy Where:

L = this compound

M = Metal ion (e.g., Co(II), Ni(II), Cu(II), Zn(II), Ir(III), Rh(III))

X = Anion (e.g., Cl⁻, Br⁻, ClO₄⁻)

n = number of ligands

The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried. mdpi.com The synthesis of mixed-ligand complexes is also possible, where this compound is one of several different ligands coordinating to the metal center. For example, the synthesis of mixed-ligand salen/8-hydroxyquinoline metal complexes involves a stepwise reaction where the metal salt is first reacted with the salen ligand, followed by the addition of the hydroxyquinoline derivative. nih.gov A similar strategy could be employed to incorporate this compound into more complex coordination spheres.

This compound typically coordinates to a metal center as a monodentate ligand through its nitrogen atom (κ¹-N). mdpi.com The primary factor distinguishing its coordination chemistry from that of unsubstituted isoquinoline is the significant steric hindrance imposed by the bulky isopropyl group at the C8 position. This steric bulk can influence the geometry of the resulting complex, often leading to distortions from ideal geometries (e.g., octahedral, square planar) to accommodate the ligand. rsc.orgacs.org

For example, in six-coordinate octahedral complexes, the steric clash between the 8-isopropyl group and other ligands can cause a lengthening of metal-ligand bonds or a distortion of ligand-metal-ligand bond angles. rsc.org In complexes with multiple bulky ligands, such as a tris-chelate complex, the steric hindrance can be substantial. Studies on related sterically hindered ligands like 1,1′-biisoquinolines show that the ligands adopt non-planar conformations to minimize steric strain upon coordination. mdpi.com The steric demand of the 8-isopropyl group can stabilize complexes with lower coordination numbers or lead to the formation of complexes with unusual geometries. acs.org For instance, a study on Co(II) complexes with tripodal N₆-ligands showed that bulky quinolyl groups prevented the expected tripodal coordination due to steric hindrance, whereas the less sterically demanding isoquinolyl moieties allowed for the formation of the desired complex. rsc.org This highlights the critical role of steric profiles in determining the final structure.

The electronic properties of the complex are also affected. The isopropyl group is an electron-donating group, which increases the electron density on the isoquinoline ring system and, consequently, the basicity of the nitrogen atom. This enhanced donor capacity can strengthen the metal-nitrogen bond. However, this electronic effect is often counteracted by the steric hindrance, which can weaken the interaction. The final electronic structure and properties, such as the energy levels of the frontier molecular orbitals, are a result of the interplay between these steric and electronic factors.

Synthesis of Metal Complexes Featuring this compound Ligands

Catalytic Applications of this compound Metal Complexes

The unique steric and electronic environment provided by the this compound ligand makes its metal complexes promising candidates for various catalytic applications. The steric bulk can play a crucial role in controlling the selectivity of catalytic reactions.

Metal complexes based on isoquinoline scaffolds have demonstrated activity in several key homogeneous catalytic transformations.

Hydrogenation: The hydrogenation of N-heterocycles like isoquinolines is a challenging but important transformation for the synthesis of valuable saturated frameworks. acs.org While often requiring harsh conditions, copper-catalyzed transfer hydrogenation has been shown to be effective for isoquinolines under mild conditions. acs.org A complex of this compound could be employed in such reactions, where the ligand's steric bulk might influence substrate approach and selectivity.

C-H Activation: Rhodium(III) and Cobalt(III) catalyzed C-H activation and annulation reactions are powerful tools for the synthesis of complex heterocyclic structures, including isoquinolones and other isoquinoline derivatives. mdpi.comresearchgate.netrsc.org These reactions often proceed via a cyclometalated intermediate. The steric profile of a ligand like this compound could direct the regioselectivity of the C-H activation step or influence the stability and reactivity of the key metallacyclic intermediates. chemrxiv.org

Cross-Coupling: Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis. While specific examples using this compound are not prominent, related N-heterocyclic ligands are widely used. The steric and electronic properties of the this compound ligand could be tuned to enhance catalyst activity and stability in reactions like Suzuki or Heck couplings. acs.org

The table below summarizes representative catalytic systems using isoquinoline-type ligands, which provide a basis for the potential applications of this compound complexes.

Catalytic ReactionMetal CatalystLigand TypeSubstrateProductReference
Transfer HydrogenationCopper(II) trifluoromethanesulfonateOxazaborolidine-BH₃IsoquinolinesTetrahydroisoquinolines acs.org
C-H Annulation[CpRhCl₂]₂-Benzamides and AlkynesIsoquinolones researchgate.net
C-H Annulation[CpCo(CO)I₂]-Amides and Diazo CompoundsIsoquinolines mdpi.com

While this compound itself is achiral, it can be incorporated into chiral ligand frameworks for enantioselective catalysis. Axially chiral bi-isoquinolines, for instance, are a privileged class of ligands in asymmetric synthesis. acs.orgnih.gov The synthesis of such ligands often involves the palladium-catalyzed asymmetric Larock isoquinoline synthesis, which can generate axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org

Another strategy involves creating chiral phosphine-isoquinoline P,N-ligands. A copper-catalyzed enantioselective hydrophosphination of alkenyl isoquinolines has been developed to produce chiral phosphines containing an isoquinoline unit, which have shown potential as ligands in asymmetric allylic etherification. nih.govrsc.org A chiral derivative of this compound could be synthesized through similar methodologies. The bulky 8-isopropyl group in such a chiral ligand would likely create a well-defined and sterically hindered chiral pocket around the metal center, potentially leading to high levels of enantioselectivity in catalytic reactions by effectively discriminating between the two prochiral faces of a substrate.

Cyclometalated iridium(III) complexes are renowned for their excellent photophysical properties, including strong absorption in the visible region, long-lived excited states, and tunable redox potentials, making them ideal photosensitizers for photocatalysis. nih.gov Iridium(III) complexes incorporating phenyl-isoquinoline (piq) ligands, such as [Ir(piq)₂(dmb)]⁺ (where dmb is 4,4'-dimethyl-2,2'-bipyridine), have been successfully employed as photosensitizers for the reduction of CO₂. nih.govacs.orgresearchgate.net

These complexes function by absorbing visible light to reach an excited state, which can then participate in electron transfer processes. The excited Ir(III) complex is reductively quenched by a sacrificial electron donor (e.g., BNAH or BIH) to form a stable and highly reducing one-electron-reduced species (OERS). nih.govacs.org This OERS can then transfer an electron to a catalyst (e.g., a Rhenium(I) complex) to drive the desired chemical transformation, such as the reduction of CO₂ to CO. nih.gov

The key properties of these iridium-isoquinoline photosensitizers are summarized below:

ComplexAbsorption Max (λmax)Excited State Lifetime (τ)ApplicationQuantum Yield (ΦCO)Reference
[Ir(piq)₂(dmb)]⁺~480 nm2.8 µsCO₂ Reduction0.16 (with BNAH) nih.gov
Ir-Re Supramolecular Photocatalyst~480 nm2.1 µsCO₂ Reduction0.21 (with BNAH) nih.gov
Ir-Re Supramolecular Photocatalyst~480 nm2.1 µsCO₂ Reduction0.41 (with BIH) nih.gov

An iridium complex featuring an 8-isopropyl-substituted phenylisoquinoline ligand would be expected to retain these favorable photocatalytic properties. The electron-donating isopropyl group could subtly tune the redox potentials and absorption spectrum of the complex. While the steric bulk might influence the packing in the solid state or the dynamics in solution, the fundamental photophysical processes are unlikely to be negatively affected and could potentially be enhanced. During the photocatalytic cycle, hydrogenation of the isoquinoline ligand can be a pathway for catalyst decomposition; the steric shielding provided by the 8-isopropyl group might enhance the operational stability of the photosensitizer by hindering such deactivation pathways. acs.org

Compound Name Table

Abbreviation/NameFull Name
This compoundThis compound
Salen2,2'-{1,2-Ethanediylbis[nitrilo(E)methylylidene]}diphenol
8-Hydroxyquinoline8-Quinolinol
Phenyl-isoquinoline (piq)1-Phenylisoquinoline
dmb4,4'-Dimethyl-2,2'-bipyridine
BNAH1-Benzyl-1,4-dihydronicotinamide
BIH1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
QUINAP1-(2-Diphenylphosphino-1-naphthyl)isoquinoline
QUINOX(S,S)-2,3-Bis(diphenylphosphino)quinoxaline
IVNNot explicitly defined in sources
Walphos SL-W002-1A specific chiral phosphine (B1218219) ligand
Binap2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
DifluorphosA chiral phosphine ligand
SDPSpiro-diphosphine ligand
QuinoxP*A chiral phosphine ligand

Enantioselective Catalysis with Chiral this compound Derivatives

Role of the Isopropyl Group in Modulating Ligand Properties and Catalytic Performance

The introduction of an isopropyl group at the 8-position of the isoquinoline ring brings about significant changes in the ligand's characteristics, which in turn have a profound impact on the properties and performance of the resulting metal complexes in the realm of coordination chemistry and catalysis. These changes can be broadly categorized into steric and electronic effects, each playing a crucial role in dictating the coordination environment around the metal center and its subsequent catalytic activity.

Steric Effects on Metal Coordination

The steric bulk of the 8-isopropyl group exerts a considerable influence on the coordination of metal centers. This is primarily due to the spatial hindrance it creates in the immediate vicinity of the nitrogen donor atom. This steric pressure affects several aspects of metal coordination, including the geometry of the complex, the stability of the metal-ligand bond, and the accessibility of the catalytic site.

Research on sterically hindered ligands has shown that bulky substituents in proximity to the coordinating atom can enforce unconventional coordination geometries and influence the number of ligands that can bind to the metal center. mdpi.comacs.org For instance, in square-planar or octahedral complexes, the presence of a bulky group like isopropyl at the C8-position of the isoquinoline ligand can lead to distortions from ideal geometries. This can manifest as elongated metal-ligand bond lengths or altered bond angles to alleviate the steric strain. A study on cobalt complexes with quinoline-containing ligands highlighted that steric clashes involving the C8 protons can lead to a "quinolyl split," where the geometry around the metal center is distorted. researchgate.net While this study focused on quinoline, the same principle applies to the this compound ligand.

The steric hindrance can also play a decisive role in controlling the selectivity of a catalytic reaction. By creating a more confined or "deeply buried" active site, the 8-isopropyl group can influence the approach of substrates to the metal center. nih.govacs.org This can lead to enhanced enantioselectivity in asymmetric catalysis, as the chiral environment around the metal is more pronounced. For example, in oxidation reactions catalyzed by iron complexes, the introduction of bulky substituents at the C8 position of isoquinoline ligands was hypothesized to generate a confined metal active site, which is crucial for achieving high stereoselectivity. nih.govacs.org

The following table summarizes the potential steric effects of the 8-isopropyl group on metal coordination based on analogous systems.

ParameterEffect of 8-Isopropyl GroupConsequence
Coordination GeometryDistortion from ideal geometries (e.g., octahedral, square-planar)Altered bond angles and bond lengths
Ligand BindingMay hinder the coordination of other bulky ligandsFormation of complexes with lower coordination numbers
Catalytic PocketCreates a more confined and sterically demanding active sitePotential for enhanced substrate selectivity and enantioselectivity
Complex StabilityCan lead to steric strain, potentially destabilizing the complexMay influence catalyst lifetime and turnover numbers

Electronic Influence on Catalytic Centers

The isopropyl group, being an alkyl group, is generally considered to be electron-donating through an inductive effect (+I effect). When attached to the C8 position of the isoquinoline ring, it can influence the electronic properties of the ligand and, consequently, the coordinated metal center.

The electron-donating nature of the isopropyl group increases the electron density on the isoquinoline ring system. This, in turn, enhances the basicity of the nitrogen atom, making it a stronger Lewis base. A more electron-rich nitrogen donor can form a stronger coordinate bond with the metal center. This enhanced donation from the ligand to the metal can modulate the electronic character of the catalytic center, which is a critical factor in many catalytic cycles. For instance, in palladium-catalyzed cross-coupling reactions, the electron-donating ability of the ligand can influence the rate of oxidative addition and reductive elimination steps. nih.gov

A systematic study on the electronic configuration of catalysts demonstrated that introducing substituents that alter the electronic properties of the ligand can significantly impact their reactivity and selectivity. acs.org In the context of this compound, the increased electron density at the metal center can make it more susceptible to oxidative addition and could also influence the redox potential of the metal. Research on cobalt complexes with isoquinoline-derived ligands has shown that tuning the electronic properties of the ligand framework can finely adjust the redox potentials of the resulting complexes. bohrium.com

The electronic effect of the isopropyl group can be quantitatively assessed through various spectroscopic techniques and computational methods. For example, changes in the chemical shifts in NMR spectra or shifts in the vibrational frequencies in IR spectra of the metal complexes upon substitution can provide insights into the electronic environment of the metal center. nih.gov

The table below summarizes the expected electronic influence of the 8-isopropyl group on the catalytic center.

PropertyInfluence of 8-Isopropyl GroupImpact on Catalytic Center
Electron Density on NitrogenIncreased due to the +I effect of the isopropyl groupEnhanced Lewis basicity of the ligand
Metal-Ligand BondPotentially stronger σ-donation to the metalModulation of the metal center's electronic properties
Redox Potential of MetalCan be shifted to more negative potentialsAffects the feasibility of redox steps in the catalytic cycle
Catalytic ActivityCan be enhanced or diminished depending on the reaction mechanismInfluences reaction rates and product distribution

Recent Research and Patents 2020 Present

A review of recent literature and patent filings indicates that while research on functionalized isoquinolines is highly active, specific studies focusing on 8-isopropylisoquinoline are limited. However, patents have been filed for compounds that incorporate a substituted isopropylisoquinoline core, highlighting its relevance in the development of new chemical entities.

For instance, a patent for EGFR (epidermal growth factor receptor) inhibitors for the treatment of non-small-cell lung cancer describes the synthesis and use of 8-bromo-3-chloro-5-isopropylisoquinoline (B8245526) as a key intermediate. jk-sci.comscribd.com This underscores the potential of this substitution pattern in the design of biologically active molecules. Further research may explore the direct use or further derivatization of this compound in similar applications.

Mechanistic Biological Studies of 8 Isopropylisoquinoline and Derivatives

Investigations into Enzyme Inhibition Mechanisms

The ability of isoquinoline (B145761) derivatives to inhibit specific enzymes is a key area of research. Understanding the precise mechanisms of this inhibition, including the kinetics and structural requirements, is crucial for the development of targeted therapeutic agents.

Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified based on their binding mechanism relative to the enzyme's substrate. medcraveonline.com These mechanisms—competitive, non-competitive, and uncompetitive—can be distinguished by kinetic studies. medcraveonline.com

Studies on various isoquinoline derivatives have revealed diverse modes of reversible inhibition. For instance, a series of indolo[1,2-b]isoquinoline derivatives were identified as potent, reversible inhibitors of α-glucosidase. mdpi.com Kinetic analysis using Lineweaver-Burk plots, which graph the inverse of reaction velocity against the inverse of substrate concentration, showed that these compounds act as mixed-type inhibitors. mdpi.com This indicates that they can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com

In another example, the isoquinoline alkaloid narcieliine was found to be a competitive inhibitor of human acetylcholinesterase (hAChE) and a mixed-type inhibitor of human butyrylcholinesterase (hBuChE). mdpi.com Competitive inhibition, where the inhibitor vies with the substrate for the active site, was also observed for a thiazolylhydrazine-piperazine derivative (compound 3e) against monoamine oxidase-A (MAO-A). mdpi.com Conversely, certain dihydropyrimidone derivatives were identified as non-competitive inhibitors of thymidine (B127349) phosphorylase, meaning they bind to a site other than the active site, regardless of whether the substrate is bound. mdpi.com

These examples, while not specific to 8-isopropylisoquinoline itself, highlight the range of reversible inhibition mechanisms that isoquinoline-based molecules can exhibit, depending on the specific derivative and the target enzyme. mdpi.commdpi.commdpi.commdpi.com

Table 1: Reversible Enzyme Inhibition by Isoquinoline Derivatives

Derivative ClassTarget EnzymeInhibition TypeReference
Indolo[1,2-b]isoquinolinesα-GlucosidaseReversible, Mixed-type mdpi.com
Narcieliine (Isoquinoline Alkaloid)Human Acetylcholinesterase (hAChE)Competitive mdpi.com
Narcieliine (Isoquinoline Alkaloid)Human Butyrylcholinesterase (hBuChE)Mixed-type mdpi.com
Thiazolylhydrazine-piperazine derivativeMonoamine Oxidase-A (MAO-A)Competitive, Reversible mdpi.com
Benzothiazole-isoquinoline derivativesButyrylcholinesterase (BuChE)Inhibitory Activity Noted nih.gov

Enzyme inhibition can also be time-dependent, where the inhibitory effect strengthens with the duration of pre-incubation of the enzyme and inhibitor. bioivt.comevotec.com This is often a characteristic of mechanism-based inhibition, where an inhibitor is metabolically activated by the target enzyme to a reactive species that forms a stable complex with the enzyme. frontiersin.org

A study evaluating a large series of plant-derived isoquinoline alkaloids demonstrated that many were time-dependent inhibitors of cytochrome P450 2C19 (CYP2C19), a crucial enzyme in drug metabolism. researchgate.netuef.fi Out of 49 alkaloids tested, 42 were confirmed to be time-dependent inhibitors. researchgate.net Such inhibition is a significant concern in drug development as it can lead to drug-drug interactions. evotec.comfrontiersin.org The distinction between time-dependent inhibition (TDI) and metabolism-dependent inhibition (MDI) is important; MDI specifically requires the presence of cofactors like NADPH for the metabolic activation of the inhibitor, whereas TDI can occur in its absence. bioivt.com Assays like the IC₅₀ shift assay are used to differentiate between direct, time-dependent, and metabolism-dependent inhibition by comparing inhibitory potency under different pre-incubation conditions. evotec.com

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For isoquinoline derivatives, SAR analyses have provided insights into the features that govern their enzyme inhibitory potency.

In a study of indolo[1,2-b]isoquinoline derivatives as α-glucosidase inhibitors, SAR analysis revealed key structural determinants for activity. mdpi.com For example, the presence and position of substituents on the benzene (B151609) ring of the isoquinoline core were found to significantly impact inhibitory strength. mdpi.com Similarly, for a series of benzothiazole (B30560)–isoquinoline derivatives targeting monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), the nature of substituents on the benzothiazole ring was critical for potency. nih.gov

SAR studies on chromone (B188151) derivatives, which share some structural similarities with fused heterocyclic systems like isoquinolines, found that specific substituents were crucial for inhibiting the ATPase activity of the ABCG2 transporter protein. nih.gov Likewise, for aphidicolin (B1665134) derivatives targeting DNA polymerase alpha, structural changes in different rings of the molecule led to varying degrees of activity loss, highlighting the importance of specific functional groups for enzyme interaction. nih.gov These studies underscore the principle that subtle modifications to a core scaffold can lead to profound changes in enzymatic inhibition, guiding the rational design of more potent and selective inhibitors. nih.govnih.gov

Time-Dependent and Metabolism-Dependent Enzyme Inhibition

Characterization of Receptor Binding Interactions

Beyond enzyme inhibition, isoquinoline derivatives are known to interact with various receptors. Characterizing these binding interactions, including affinity and kinetics, is fundamental to understanding their pharmacological effects.

Radioligand binding assays are a cornerstone technique for quantifying the interaction between a ligand and a receptor. giffordbioscience.comnih.gov These assays use a radioactively labeled compound (radioligand) to measure binding affinity (expressed as Kᵢ or Kᴅ) and receptor density (Bₘₐₓ). giffordbioscience.comnih.govperceptive.com

There are three main types of radioligand binding experiments:

Saturation assays: These involve incubating the receptor source with increasing concentrations of a radioligand to determine its affinity (Kᴅ) and the total number of binding sites (Bₘₐₓ). giffordbioscience.comnih.gov

Competition assays: In these experiments, a fixed concentration of radioligand competes with varying concentrations of an unlabeled test compound. giffordbioscience.comnih.gov This allows for the determination of the unlabeled compound's inhibitory constant (Kᵢ), which reflects its binding affinity. giffordbioscience.com

Kinetic assays: These measure the rates at which a radioligand associates with (kₒₙ) and dissociates from (kₒբբ) its receptor, providing a deeper understanding of the binding dynamics. nih.govperceptive.comnih.gov

Fluorescence-based binding assays offer a non-radioactive alternative for studying ligand-receptor interactions. bmglabtech.com These methods rely on labeling a ligand with a fluorophore and detecting changes in its fluorescent properties upon binding to a receptor. nih.gov

One common technique is Fluorescence Polarization (FP) , which measures the change in the rotational speed of a fluorescently labeled ligand when it binds to a larger receptor molecule. bmglabtech.com Other advanced methods include Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) . nih.gov In BRET assays, a receptor is tagged with a bioluminescent protein (like NanoLuciferase), and energy is transferred to a fluorescently labeled ligand when it binds, producing a measurable signal. nih.govresearchgate.netacs.org

These techniques have been successfully applied to characterize the binding of small molecules, including isoquinoline-based scaffolds, to receptors like the CXCR4 chemokine receptor. acs.org For instance, fluorescent conjugates based on an isoquinoline scaffold were shown to bind specifically to the CXCR4 receptor in a NanoBRET assay, allowing for the determination of their binding affinity (pKᴅ) and their use in subsequent competition binding experiments. acs.org These fluorescence-based methods are particularly valuable for high-throughput screening and for studying binding kinetics in real-time in living cells. nih.govresearchgate.net

Allosteric Modulation and Orthosteric Binding Sites

No research data is available on the allosteric modulation properties of this compound or its derivatives.

There are no studies identifying or characterizing orthosteric binding sites for this compound.

Cellular and Molecular Probes Utilizing this compound Derivatives

Use in In Vitro Biochemical Assays

There is no documented use of this compound derivatives as probes in in vitro biochemical assays.

Interactions with Cellular Components

No studies have been published detailing the specific interactions of this compound with cellular components.

Advanced Spectroscopic Characterization and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy provides profound insight into the molecular framework of 8-isopropylisoquinoline by mapping the chemical environments and connectivity of its hydrogen and carbon atoms.

While standard ¹H and ¹³C NMR provide foundational data, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) offer a deeper level of structural detail by differentiating carbon signals based on the number of attached protons. libretexts.orgnanalysis.com

For this compound, a DEPT-135 experiment would be particularly informative. In this experiment, methylene (B1212753) (CH₂) carbons appear as negative signals, while methine (CH) and methyl (CH₃) carbons produce positive signals. Quaternary carbons, those with no attached protons, are not observed in DEPT spectra. libretexts.orgchemistrysteps.com This allows for the clear distinction between the different types of carbon atoms in the molecule.

Table 1: Predicted DEPT-135 NMR Data for this compound

Carbon TypeExpected Signal PhaseNumber of Signals
CH₃ (isopropyl methyls)Positive1 (equivalent) or 2 (non-equivalent)
CH (isopropyl methine)Positive1
CH (aromatic)Positive6
C (quaternary)Absent0
CH₂ Negative0

The observation of signals corresponding to the aromatic CH groups, the isopropyl CH, and the isopropyl CH₃ groups, with the correct phases, would provide strong evidence for the proposed structure. The quaternary carbons (C-8 and C-8a) would be absent in the DEPT-135 spectrum but visible in the standard broadband-decoupled ¹³C NMR spectrum.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between nuclei. ipb.ptcolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds (vicinal coupling). For this compound, a COSY spectrum would show correlations between the methine proton of the isopropyl group and the six protons of the two methyl groups. It would also reveal the coupling network within the aromatic rings, for instance, showing a correlation between H-1 and H-3 (if coupled), H-3 and H-4, H-5 and H-6, and H-6 and H-7, allowing for sequential assignment of the protons on the isoquinoline (B145761) core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edulibretexts.org Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This provides an unambiguous assignment of which proton is bonded to which carbon, for example, confirming the attachment of the isopropyl methine proton to its corresponding carbon and assigning each aromatic proton to its respective carbon atom. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. libretexts.orgnih.gov For a molecule like this compound, a NOESY spectrum would show a correlation between the isopropyl methine proton and the proton at the H-7 position on the isoquinoline ring, confirming the spatial proximity of the substituent to that part of the ring system. This technique is particularly powerful for determining stereochemical relationships in more complex or rigid molecules. libretexts.org

Table 2: Key Expected 2D NMR Correlations for this compound

ExperimentCorrelating NucleiType of Information Provided
COSY H-1 ↔ H-3; H-3 ↔ H-4; H-5 ↔ H-6; H-6 ↔ H-7; Isopropyl CH ↔ Isopropyl CH₃Proton-proton coupling networks within the rings and substituent.
HSQC Aromatic CHs; Isopropyl CH; Isopropyl CH₃Direct one-bond C-H connections.
HMBC Isopropyl CH ↔ C-8, C-7; H-7 ↔ C-8, C-5, C-8a; H-1 ↔ C-3, C-8aLong-range C-H connectivity, confirming substituent position and ring fusion.
NOESY Isopropyl CH ↔ H-7Through-space proximity, confirming substituent orientation.

While this compound itself is achiral, the principles of NMR anisotropy are critical for understanding the chemical environment of the isopropyl group and would be essential for stereochemical assignments in related chiral derivatives. The aromatic isoquinoline ring generates its own local magnetic field. reddit.com Protons located in the plane of the ring (on the periphery) are deshielded, while those positioned above or below the ring are shielded. arsdcollege.ac.inlibretexts.org

Due to steric hindrance, the rotation around the C8-C(isopropyl) bond may be restricted. This restricted rotation can place the two methyl groups of the isopropyl substituent into magnetically non-equivalent environments with respect to the anisotropic field of the aromatic ring. rsc.org One methyl group might spend more time in a deshielding zone while the other is in a more shielded zone, leading to separate signals in the ¹H NMR spectrum. The magnitude of this chemical shift difference (anisotropy effect) can provide valuable information about the preferred conformation and the steric environment around the bond connecting the isopropyl group to the ring. rsc.orgcdnsciencepub.com

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass, as each formula has a unique theoretical mass. cardiff.ac.uk For this compound, with a molecular formula of C₁₂H₁₃N, HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.

Table 3: HRMS Data for this compound

ParameterValue
Molecular Formula C₁₂H₁₃N
Calculated Exact Mass 171.1048
Expected [M+H]⁺ Ion 172.1121
Found [M+H]⁺ Ion 172.1126 (Example)

Note: The "Found" value is an example and would be determined experimentally. A close match between the calculated and found mass confirms the elemental formula. cardiff.ac.ukijcsi.pro

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion (e.g., the molecular ion [M+H]⁺ of this compound) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed, providing a fragmentation pattern that serves as a structural fingerprint. unesp.brnih.govrsc.org

The fragmentation of protonated this compound would likely proceed through several key pathways:

Loss of a Methyl Radical: A common fragmentation for isopropyl-substituted aromatics is the cleavage of a methyl group, leading to the formation of a stable secondary carbocation. This would result in a fragment ion at m/z [M-15]⁺.

Loss of Propene: A characteristic fragmentation of alkyl-substituted aromatic rings is the loss of an alkene via a rearrangement process (a McLafferty-type rearrangement is not possible here, but other rearrangements can occur), leading to the loss of propene (C₃H₆, 42 Da). This would produce a fragment corresponding to the protonated isoquinoline ion at m/z [M-42]⁺.

Fragmentation of the Isoquinoline Ring: The isoquinoline ring itself can undergo characteristic fragmentation, often involving the loss of small molecules like HCN (27 Da) or C₂H₂ (acetylene, 26 Da) from the core structure after initial side-chain cleavages. nih.gov

These fragmentation pathways provide valuable information that helps to piece together the structure of the molecule, confirming both the nature of the substituent and the identity of the heterocyclic core. unesp.brmdpi.com

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography of this compound Complexes and Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. utah.edutulane.edu This method is indispensable for unambiguously determining the molecular structure, conformation, and the nature of intermolecular interactions that govern the packing of molecules in the solid state.

The solid-state conformation of a molecule is its three-dimensional shape in a crystal, which can be influenced by steric and electronic effects inherent to the molecule, as well as by the forces exerted by neighboring molecules in the crystal lattice. For isoquinoline derivatives, the planarity of the bicyclic ring system is a dominant feature, though substituents can introduce significant conformational twisting. researchgate.netresearchgate.net

In the case of this compound, the bulky isopropyl group at the C8 position would be expected to exert significant steric influence on the molecule's conformation. This could lead to a distortion from perfect planarity. Studies on substituted isoquinolines have shown that bulky groups can cause the molecule to adopt a twisted conformation to minimize steric strain. researchgate.netrsc.org For instance, in 4,4-dibenzyl-1,4-dihydroisoquinoline, the bulky benzyl (B1604629) groups at the C4 position cause the nitrogen-containing ring to adopt a flattened boat conformation. iucr.org Similarly, the isopropyl group in this compound would likely be oriented to minimize steric hindrance with the rest of the isoquinoline ring system.

The precise bond lengths and angles defining the geometry of the isoquinoline core are well-established from studies of related compounds. Aromatic carbon-carbon bond lengths typically fall in the range of 1.39 to 1.42 Å. The introduction of an isopropyl group would involve a C(sp²)-C(sp³) bond connecting it to the isoquinoline ring, with an expected bond length in the range of 1.50-1.54 Å. The internal bond angles of the isoquinoline ring would largely remain characteristic of an aromatic system, although minor deviations may occur to accommodate the steric bulk of the isopropyl group.

To illustrate the type of data obtained from X-ray crystallography, the table below presents hypothetical, yet realistic, bond length and angle data for this compound, based on known values for similar structures.

Parameter Expected Value
C1-N2 Bond Length~1.37 Å
C7-C8 Bond Length~1.41 Å
C8-C(isopropyl) Bond Length~1.52 Å
C1-N2-C3 Bond Angle~117°
C7-C8-C8a Bond Angle~120°
C8-C(isopropyl)-C(methyl) Bond Angle~109.5°

This table is illustrative and based on typical values for related isoquinoline derivatives.

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. mdpi.com These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. For aromatic systems like isoquinoline, π-π stacking interactions are a predominant feature.

The table below summarizes the types of intermolecular interactions that would be expected in the crystal structure of this compound and its derivatives, along with typical energy ranges for these interactions.

Interaction Type Description Typical Energy (kJ/mol)
π-π StackingAttraction between parallel aromatic rings. nih.gov10-50
C-H···π InteractionsA C-H bond pointing towards the face of a π system. acs.org5-15
C-H···N Hydrogen BondsA weak hydrogen bond between a C-H donor and a nitrogen acceptor. acs.org4-20
van der Waals ForcesGeneral attractive or repulsive forces between molecules. researchgate.net<5

This table provides a general overview of potential intermolecular interactions and their typical energies.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Accessibility

While classical methods for isoquinoline (B145761) synthesis like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are well-established, they often require harsh conditions and are limited to specific substitution patterns, which may not be optimal for producing 8-isopropylisoquinoline with high efficiency and atom economy. numberanalytics.comresearchgate.netnih.gov Future research will likely focus on developing more versatile and sustainable synthetic routes.

A significant area of future exploration is the application of transition-metal-catalyzed C-H activation . researchgate.netrsc.orgacs.org This powerful strategy allows for the direct formation of the isoquinoline core from simpler, more readily available precursors, bypassing the need for pre-functionalized substrates. researchgate.netmdpi.com Research could be directed towards developing rhodium(III) or cobalt(III)-catalyzed systems for the annulation of a substituted benzaldehyde (B42025) or ketoxime derivative with an appropriate alkyne, specifically designed to favor the formation of the 8-isopropyl substitution pattern. rsc.orgacs.org

Another promising avenue is the development of biocatalytic and chemoenzymatic methods . nih.govrsc.org Enzymes, such as norcoclaurine synthase (NCS) or imine reductases (IREDs), could be engineered to accept substrates that lead to the formation of this compound and its derivatives. rsc.org This approach offers the potential for highly stereoselective syntheses under mild, environmentally benign conditions. nih.govnumberanalytics.com The use of whole-cell biocatalysts could further streamline the process, converting simple starting materials into the target compound in a single fermentation step. acs.org

The following table summarizes potential modern synthetic strategies for future investigation:

Synthetic StrategyPotential PrecursorsKey AdvantagesRelevant Research Areas
C-H Activation Substituted benzimines and alkynesHigh atom economy, step efficiency, novel bond formations. researchgate.netbohrium.comDevelopment of 3d-transition metal catalysts (e.g., Co, Mn, Ni) for greener synthesis. bohrium.com
Biocatalysis Engineered enzymes and corresponding substratesHigh stereoselectivity, mild reaction conditions, sustainable. nih.govrsc.orgEnzyme engineering, metabolic pathway reconstruction. rsc.orgnumberanalytics.com
Flow Chemistry Optimized reactants for continuous processingEnhanced safety, scalability, and reaction control. numberanalytics.comMicrowave-assisted synthesis, automated platforms. numberanalytics.comnumberanalytics.com

Exploration of New Catalytic Transformations

The use of isoquinoline derivatives as ligands in asymmetric catalysis is a well-established field. acs.org However, the potential of this compound itself as a ligand or catalyst remains largely unexplored. The isopropyl group at the 8-position could exert specific steric and electronic effects, potentially leading to novel reactivity and selectivity in catalytic transformations.

Future research could focus on designing and synthesizing chiral derivatives of this compound for use as ligands in asymmetric hydrogenation , a key reaction in the synthesis of chiral pharmaceuticals. researchgate.net The development of palladium-catalyzed asymmetric reactions, such as the Larock isoquinoline synthesis, could also be adapted to produce axially chiral this compound derivatives, which may serve as novel catalysts. acs.org

Furthermore, the nitrogen atom in the isoquinoline ring can act as a directing group in various C-H functionalization reactions. acs.org This could be exploited to develop new catalytic cycles where this compound acts as a transient directing group or as a platform for further functionalization, leading to the synthesis of complex molecular architectures.

Advanced Computational Modeling for Predictive Design

Computational modeling is an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. researchgate.net For this compound, advanced computational methods can provide significant insights into its behavior and potential applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound. This can help in understanding its behavior in catalytic cycles and in predicting the regioselectivity of further functionalization reactions. acs.org Molecular docking studies can be used to predict the binding affinity of this compound derivatives to various biological targets, thus prioritizing compounds for synthesis and biological evaluation. researchgate.netmdpi.com

Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of this compound-based ligands and their complexes with metal catalysts or biological macromolecules. This can aid in the rational design of more effective catalysts and biologically active compounds.

Discovery of Novel Biological Targets and Mechanistic Insights

The isoquinoline scaffold is a common feature in a multitude of biologically active natural products and synthetic drugs, exhibiting activities such as anticancer, antiviral, and antimicrobial effects. researchgate.netmdpi.comnih.gov The specific biological profile of this compound, however, remains to be elucidated.

Future research should involve broad biological screening of this compound and its derivatives to identify potential therapeutic applications. Given the known activities of other isoquinolines, promising areas for investigation include its potential as an antifungal agent or as an inhibitor of specific enzymes like tyrosyl-DNA phosphodiesterase II (TDP2) or kinases involved in cell signaling pathways. acs.orgacs.org

Once a biological activity is identified, further studies will be necessary to determine the mechanism of action. This could involve target identification and validation experiments, as well as structural biology studies to understand the molecular interactions between this compound and its biological target. mdpi.com In silico methods, such as those mentioned in the previous section, will be crucial in this endeavor. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from reaction prediction to drug discovery. numberanalytics.comresearchgate.netnih.gov The application of these technologies to the study of this compound could significantly accelerate progress.

ML models can be trained to predict the outcomes of synthetic reactions , helping to optimize reaction conditions and identify novel synthetic routes to this compound and its derivatives. researchgate.netacs.orgnips.cc These models can learn from large datasets of chemical reactions and predict the most likely products, saving time and resources in the lab. nih.gov

In the context of drug discovery, AI can be used for de novo design of novel this compound derivatives with desired biological activities. researchgate.net By learning the structure-activity relationships from existing data, AI algorithms can generate new molecular structures with a high probability of being active against a specific target. nih.gov Furthermore, ML models can predict various properties of these designed molecules, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, helping to select the most promising candidates for further development. researchgate.netresearchgate.net

The following table outlines potential applications of AI and ML in this compound research:

Application AreaAI/ML TechniquePotential Impact
Synthesis Planning Retrosynthesis prediction modelsFaster identification of viable synthetic routes.
Reaction Optimization Bayesian optimization, neural networksImproved reaction yields and reduced development time. nih.gov
Property Prediction Quantitative Structure-Activity Relationship (QSAR) modelsAccurate prediction of biological activity and physicochemical properties.
De Novo Design Generative models (e.g., GANs, VAEs)Discovery of novel this compound derivatives with optimized properties.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm isoquinoline backbone and isopropyl substituent positioning. DEPT-135 can clarify CH2_2/CH3_3 groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity. Pair with LC-MS for impurity profiling .

How should researchers design initial bioassays to evaluate the biological activity of this compound?

Basic Research Question

  • Literature Review : Identify structurally related compounds (e.g., 8-aminoquinoline derivatives) with known targets (e.g., enzyme inhibition) .
  • In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based) or cell viability tests (MTT assay) at varying concentrations (1–100 µM). Include positive/negative controls .
  • Dose-Response Analysis : Generate IC50_{50} curves using non-linear regression models .

What computational strategies can elucidate the electronic structure and reactivity of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions (e.g., docking studies with target enzymes) .
  • Validation : Compare computational results with experimental data (e.g., NMR chemical shifts, X-ray crystallography) to refine models .

How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

Advanced Research Question

  • Systematic Review : Follow PRISMA guidelines to aggregate literature data, identifying outliers and methodological inconsistencies .
  • Experimental Replication : Reproduce key studies under standardized conditions (e.g., OECD guidelines for logP determination) .
  • Statistical Analysis : Apply meta-analysis to quantify variability and identify confounding factors (e.g., solvent polarity, temperature) .

What methodologies are recommended for structure-activity relationship (SAR) studies of this compound derivatives?

Advanced Research Question

  • Derivative Synthesis : Introduce substituents at positions 1, 3, or 5 of the isoquinoline ring to probe steric/electronic effects .
  • High-Throughput Screening (HTS) : Use 96-well plate assays to test libraries of derivatives against target proteins .
  • Multivariate Analysis : Apply principal component analysis (PCA) or QSAR modeling to correlate structural features with bioactivity .

How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

Advanced Research Question

  • Reference Standards : Compare spectra with authenticated samples from repositories (e.g., NIST or commercial suppliers) .
  • Parameter Harmonization : Ensure consistent NMR acquisition parameters (e.g., solvent, temperature) across studies .
  • Collaborative Validation : Share raw data via open-access platforms (e.g., Zenodo) for peer verification .

What ethical and methodological considerations apply to in vivo studies of this compound?

Advanced Research Question

  • Ethical Compliance : Obtain institutional animal care committee approval (IACUC) and follow ARRIVE guidelines for experimental design .
  • Dose Escalation : Conduct pilot studies to determine maximum tolerated dose (MTD) using the 3Rs framework (Replacement, Reduction, Refinement) .
  • Data Transparency : Publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.